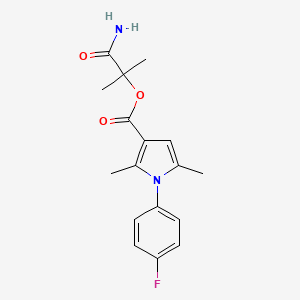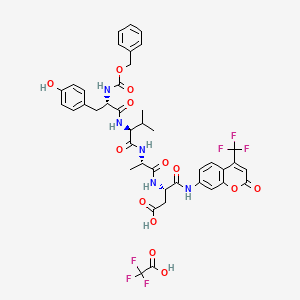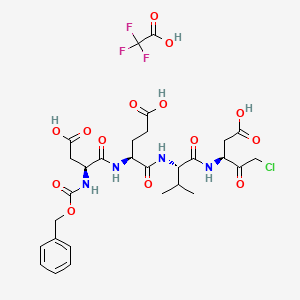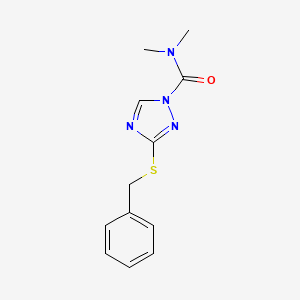
(1-Amino-2-methyl-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-68 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is part of the amino-thienopyrimidine series, which has been studied for its various biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of thiophene starting materials, which are then subjected to a series of reactions including bromination and Suzuki coupling to introduce the necessary functional groups .
Industrial Production Methods
While specific industrial production methods for OSM-S-68 are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
OSM-S-68 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of OSM-S-68 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential use in studying cellular processes and signaling pathways.
Medicine: As a potential therapeutic agent for treating diseases such as malaria.
Industry: For its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OSM-S-68 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to OSM-S-68 include:
OSM-S-106: Another compound in the amino-thienopyrimidine series, which has been studied for its biological activities.
TCMDC 132385: A compound with a similar structure and potential therapeutic applications.
Uniqueness of OSM-S-68
OSM-S-68 is unique due to its specific substituents and functional groups, which confer distinct properties and activities. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H19FN2O3 |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
(1-amino-2-methyl-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H19FN2O3/c1-10-9-14(15(21)23-17(3,4)16(19)22)11(2)20(10)13-7-5-12(18)6-8-13/h5-9H,1-4H3,(H2,19,22) |
InChI Key |
LODBHTKIGFXDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)OC(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)


![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)



